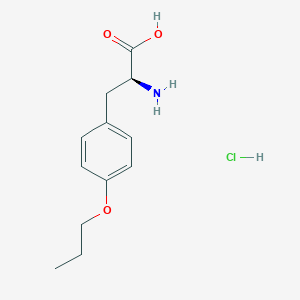

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride is a chiral α-amino acid derivative characterized by a propoxy-substituted phenyl group at the β-position of the alanine backbone. These compounds are typically synthesized for pharmaceutical or biochemical applications, leveraging their conformational rigidity and functional group diversity for target-specific interactions .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO3 |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-propoxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h3-6,11H,2,7-8,13H2,1H3,(H,14,15);1H/t11-;/m0./s1 |

InChI Key |

OEOCZFXPGFYWAD-MERQFXBCSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

-

Starting Material : N-Boc-o-methyl-L-tyrosine is reacted with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

-

Deprotection : The Boc-protected intermediate is treated with 4 M HCl in dioxane to yield the free amine hydrochloride salt.

Reaction Scheme :

Key Parameters

-

Solvent : DMF enhances nucleophilicity of the phenolic oxygen.

-

Base : K₂CO₃ facilitates deprotonation without hydrolyzing the ester.

The Mitsunobu reaction enables stereospecific propoxy group introduction under mild conditions.

Procedure

-

Reagents : N-Boc-L-tyrosine methyl ester, propanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

-

Reaction : Conducted at 0°C to room temperature for 12 hours.

-

Deprotection : Sequential hydrolysis with NaOH and HCl yields the hydrochloride salt.

Mechanistic Insight :

Optimization

Hydrogenation-Coupling Approach

This two-step method involves aryl halide coupling followed by hydrogenation.

Steps

-

Coupling : 4-Bromophenylalanine methyl ester reacts with propanol via Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 100°C.

-

Hydrogenation : The intermediate is hydrogenated over Pd/C in methanol under H₂ (3 atm) to reduce the nitro group to an amine.

Reaction Conditions :

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Stereopurity |

|---|---|---|---|---|

| Alkylation | K₂CO₃, 1-bromopropane | DMF, 60–80°C | 68–78% | >99% ee |

| Mitsunobu | DEAD, PPh₃ | THF, 0°C to RT | 72–85% | >99% ee |

| Hydrogenation-Coupling | CuI, Pd/C | DMSO, 100°C; H₂, RT | 65–70% | 95–98% ee |

Advantages and Limitations :

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can yield alcohols.

Scientific Research Applications

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the propoxyphenyl group can interact with hydrophobic pockets in receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences solubility, stability, and biological activity. Key comparisons include:

Key Observations :

- Alkoxy Groups : Methoxy () and propoxy groups enhance solubility compared to halogenated analogs (e.g., 4-fluoro in ), but propoxy’s longer alkyl chain may improve lipid membrane permeability.

- Electron-Withdrawing Groups: Fluorosulfonyl () or cyano () substituents increase electrophilicity, enabling covalent binding to biological targets.

- Halogenation : Dichloro () or bromo () groups reduce solubility but improve thermal stability and receptor affinity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis of chiral amino acid derivatives like this compound typically involves multi-step routes, such as aldol condensation followed by reduction and salt formation . For example, analogous compounds (e.g., (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride) are synthesized using 4-substituted benzaldehyde and glycine derivatives as starting materials, with subsequent stereochemical control via chiral catalysts or resolution . To optimize yields:

- Use continuous flow reactors for scalable synthesis, reducing side reactions and improving efficiency .

- Employ recrystallization (e.g., methanol/diethyl ether mixtures) for purification, as demonstrated in fluorophenyl analogs .

- Monitor reaction progress with HPLC or NMR to ensure intermediate purity .

Basic: What analytical techniques are critical for characterizing the structural and enantiomeric purity of this compound?

Answer:

- Chiral HPLC : Essential for confirming enantiomeric excess (e.g., using cellulose-based columns) .

- NMR Spectroscopy : Analyze aromatic proton environments (e.g., 4-propoxyphenyl substituents) and amino/carboxylic acid protons to verify backbone integrity .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for hydrochloride salt formation .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced: How do structural modifications (e.g., propoxy vs. chlorophenyl substituents) influence the compound’s biochemical interactions?

Answer:

Comparative studies on structural analogs (e.g., 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride) reveal:

- Substituent Lipophilicity : Propoxy groups enhance membrane permeability compared to polar hydroxyl or chlorinated analogs, as shown in receptor-binding assays .

- Receptor Specificity : Bulkier substituents (e.g., benzodioxolyl) may sterically hinder interactions with enzymes like monooxygenases, altering metabolic pathways .

- Data Interpretation : Use molecular docking simulations to predict binding affinities and validate with surface plasmon resonance (SPR) or radioligand assays .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-inflammatory effects) across studies?

Answer:

- Standardized Assays : Control variables like cell type (e.g., RAW264.7 macrophages vs. primary neurons) and compound purity (≥95%, verified by HPLC) .

- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify biphasic effects, as seen in fluorophenyl analogs .

- Mechanistic Studies : Use knockout models or siRNA silencing to isolate pathways (e.g., NF-κB for inflammation; Nrf2 for oxidative stress) .

Basic: What are the stability and solubility considerations for this compound in experimental buffers?

Answer:

- Solubility : Hydrochloride salts generally improve aqueous solubility. For in vitro studies, dissolve in PBS (pH 7.4) or DMSO (≤0.1% v/v) .

- Stability : Store lyophilized powder at -20°C. In solution, avoid prolonged exposure to light or basic pH (>8.0), which may hydrolyze the ester or degrade the propoxy group .

- Validation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What strategies are effective for studying the compound’s metabolic fate and potential toxicity in preclinical models?

Answer:

- Metabolite Identification : Use LC-MS/MS with hepatocyte incubations to detect phase I/II metabolites (e.g., glucuronidation of phenolic intermediates) .

- Toxicity Screening : Employ high-content screening (HCS) in zebrafish embryos or 3D liver spheroids to assess organ-specific effects .

- Comparative Toxicology : Cross-reference with structurally similar compounds (e.g., 4-acetylphenyl derivatives) to predict hepatic or renal clearance profiles .

Basic: How can enantiomeric purity be maintained during large-scale synthesis?

Answer:

- Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereochemistry during condensation steps .

- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in solvent mixtures (e.g., ethanol/water) .

- Quality Control : Implement polarimetry and chiral SFC for batch-to-batch consistency .

Advanced: What computational tools are recommended for elucidating structure-activity relationships (SAR) of this compound?

Answer:

- QSAR Modeling : Train models using datasets from analogs (e.g., 4-chlorophenyl or benzodioxolyl derivatives) to predict bioactivity .

- Molecular Dynamics (MD) Simulations : Study conformational flexibility in aqueous vs. membrane environments (e.g., GROMACS software) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to explain redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.